N-[(oxolan-2-yl)methyl]quinolin-4-amine
Description
N-[(oxolan-2-yl)methyl]quinolin-4-amine is a quinoline derivative featuring a tetrahydrofuran (oxolane) moiety linked via a methylene bridge to the 4-amino position of the quinoline scaffold.
Properties
Molecular Formula |
C14H16N2O |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)quinolin-4-amine |
InChI |
InChI=1S/C14H16N2O/c1-2-6-13-12(5-1)14(7-8-15-13)16-10-11-4-3-9-17-11/h1-2,5-8,11H,3-4,9-10H2,(H,15,16) |
InChI Key |
KVHHCYCIBKJVSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=CC=NC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(oxolan-2-yl)methyl]quinolin-4-amine typically involves the reaction of quinoline derivatives with oxolane (tetrahydrofuran) derivatives. One common method is the nucleophilic substitution reaction where a quinoline derivative reacts with an oxolane derivative in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as transition metals may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(oxolan-2-yl)methyl]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
N-[(oxolan-2-yl)methyl]quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in targeting specific molecular pathways in diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(oxolan-2-yl)methyl]quinolin-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound can interfere with cellular pathways such as the PI3K/AKT/mTOR pathway, which is crucial in cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- Solubility : The oxolane substituent in the target compound may enhance aqueous solubility compared to bulkier aromatic groups (e.g., benzotriazolyl in or benzoylpiperidinyl in ), as oxygen-containing rings like oxolane improve polarity .
- Synthetic Accessibility: Yields for quinolin-4-amine derivatives vary significantly with substituent complexity. For example, adamantane-substituted analogs (e.g., Compound 19 in ) achieved 70% yields due to favorable steric and electronic effects, while norbornane derivatives yielded only 11–21% .
Pharmacological and Target-Specific Comparisons
Kinase Inhibition and Anticancer Activity
- Lapatinib-derived analogs (): Substitution with pyrazinyl groups (e.g., Compounds 9a–10b) improved solubility and retained kinase inhibitory activity. The oxolane group in the target compound may similarly balance lipophilicity and solubility for drug delivery .
- Imidazo[4,5-c]quinolin-4-amine derivatives (): These compounds demonstrated allosteric modulation of enzymes, with bulky substituents (e.g., adamantane) enhancing target binding. The oxolane group’s smaller size may favor different binding modes .
Structural-Activity Relationship (SAR) Trends
Table 2: SAR Highlights for Quinolin-4-amine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
